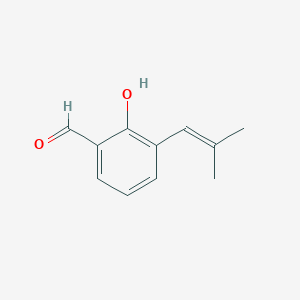
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde (2-HMB) is a type of aldehyde that is used in a variety of industrial and laboratory applications. It is a colorless liquid with a mild odor and has a boiling point of 199-200 °C. 2-HMB is a versatile compound that can be used as a starting material in the synthesis of various compounds and materials. It is also used in the production of pharmaceuticals, pesticides, and other organic compounds.
Scientific Research Applications
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is an important compound in scientific research. It is used in the synthesis of various compounds and materials, and is also used as a starting material in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the production of polymers and other materials. This compound is also used as a starting material in the synthesis of various organic compounds and materials.
Mechanism of Action
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is a versatile compound and can be used in a variety of ways. Its mechanism of action depends on the specific application. In general, this compound can act as a catalyst, a reactant, or a stabilizer. It can also be used as a reducing agent or as an oxidizing agent.
Biochemical and Physiological Effects
This compound is a relatively non-toxic compound and does not pose any significant health risks. It is not known to have any adverse effects on the human body. However, it is important to note that this compound may cause irritation to the eyes and skin if it comes into contact with them.
Advantages and Limitations for Lab Experiments
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is a versatile compound and can be used in a variety of laboratory experiments. It has the advantage of being relatively non-toxic and is relatively easy to synthesize. It also has the advantage of being relatively stable and can be stored for long periods of time. The main limitation of this compound is that it is not very soluble in water and therefore may not be suitable for some applications.
Future Directions
The future of 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is promising. It is a versatile compound and can be used in a variety of laboratory experiments and industrial applications. It can be used to synthesize various compounds and materials, and can be used as a starting material in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It can also be used in the production of polymers and other materials. Additionally, this compound can be used as a reducing agent or as an oxidizing agent. Finally, this compound can be used to create a variety of new materials and compounds that have not yet been explored.
Synthesis Methods
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde can be synthesized using a variety of methods. The most common method involves the reaction of an aldehyde with an alcohol in the presence of a catalyst. This reaction is known as the Aldol Condensation and produces a product known as an Aldol. The Aldol can then be further reacted with an acid or base to form this compound. Other methods for the synthesis of this compound include the reaction of an aldehyde with an amine, the reaction of an aldehyde with an ester, and the reaction of an aldehyde with an alkene.
properties
IUPAC Name |
2-hydroxy-3-(2-methylprop-1-enyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(2)6-9-4-3-5-10(7-12)11(9)13/h3-7,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTXFHXLASEQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C(=CC=C1)C=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














